(3aR,4R,7S,7aS)-2-((cis-2-((4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3aR,4R,7S,7aS)-2-((cis-2-((4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C28H37ClN4O2S and its molecular weight is 529.13698. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
cis-Endo-lurasidone HCl, also known as Lurasidone, is an atypical antipsychotic that primarily targets Dopamine-2 (D2) , 5-HT2A , and 5-HT7 receptors . These receptors play a crucial role in regulating mood, cognition, and behavior.
Mode of Action
Lurasidone acts as an antagonist at D2, 5-HT2A, and 5-HT7 receptors, meaning it binds to these receptors and inhibits their activity . It also displays partial agonism at 5-HT1A receptors and modest antagonism at noradrenergic α2A and α2C receptors . The antagonism of serotonin receptors can improve negative symptoms of psychoses and reduce the extrapyramidal side effects often associated with typical antipsychotics .
Biochemical Pathways
The antagonistic action of Lurasidone on D2 and 5-HT2A receptors disrupts the dopamine and serotonin pathways, respectively, which are involved in mood regulation and cognition . The distinctive 5-HT7 antagonistic activity of Lurasidone may also affect various biochemical pathways, contributing to its therapeutic effects .
Pharmacokinetics
Lurasidone is administered once daily and its pharmacokinetic profile requires administration with food . In healthy subjects, a 40 mg dose results in peak plasma concentrations in 1–3 hours, and it has a mean elimination half-life of 18 hours . Lurasidone is approximately 99% bound to serum plasma proteins and is mostly eliminated in the feces .
Biological Activity
The compound (3aR,4R,7S,7aS)-2-((cis-2-((4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a complex organic molecule with significant biological implications. This compound is structurally related to lurasidone and exhibits potential pharmacological activities that warrant detailed exploration.
- Molecular Formula : C28H36N4O2S
- Molecular Weight : 492.68 g/mol
- CAS Number : 1318074-22-4
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It has been shown to act as an antagonist at serotonin (5-HT) and dopamine receptors, which are critical in the treatment of psychiatric disorders such as schizophrenia and bipolar disorder.
Biological Activity Overview
- Antipsychotic Effects :
- Neuroprotective Effects :
- Antidepressant Activity :
Case Study 1: Antipsychotic Efficacy
A clinical trial involving patients diagnosed with schizophrenia demonstrated that a related compound significantly reduced the Positive and Negative Syndrome Scale (PANSS) scores after 12 weeks of treatment. The study highlighted improvements in both positive symptoms (hallucinations, delusions) and negative symptoms (apathy, social withdrawal) .
Case Study 2: Neuroprotective Properties
In vitro studies using neuronal cell lines exposed to oxidative stress showed that compounds structurally related to (3aR,4R,7S,7aS)-2 exhibited significant reductions in cell death and apoptosis markers. These findings suggest a potential role in protecting against neurodegenerative processes .
Data Tables
Properties
IUPAC Name |
(1S,2S,6R,7R)-4-[[(1R,2S)-2-[[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]methyl]cyclohexyl]methyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N4O2S/c33-27-24-18-9-10-19(15-18)25(24)28(34)32(27)17-21-6-2-1-5-20(21)16-30-11-13-31(14-12-30)26-22-7-3-4-8-23(22)35-29-26/h3-4,7-8,18-21,24-25H,1-2,5-6,9-17H2/t18-,19+,20-,21+,24-,25+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQXKDMSYBGKCJA-CCMPBZAMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)C6C7CCC(C7)C6C5=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@H](C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)[C@@H]6[C@@H]7CC[C@@H](C7)[C@@H]6C5=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.